molecular formula C13H16ClNO4S B6208961 benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis CAS No. 2703781-70-6

benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis

Cat. No. B6208961
CAS RN: 2703781-70-6
M. Wt: 317.8
InChI Key:
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Description

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis (BNCMC) is an organosulfur compound that has been used for various laboratory and scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethylformamide. It is a relatively new compound, first synthesized in 2019 by researchers at the University of Tokyo.

Scientific Research Applications

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other organosulfur compounds. It has also been used in the synthesis of peptide-based drugs, as well as in the synthesis of polymeric materials. Additionally, this compound has been used in the synthesis of polymeric materials for use in biomedical applications.

Mechanism of Action

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis is an organosulfur compound that acts as a nucleophile, meaning it reacts with electron-rich substrates such as amines and alcohols. It is able to form covalent bonds with these substrates, which allows it to be used in the synthesis of various compounds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects.

Advantages and Limitations for Lab Experiments

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in polar organic solvents. Additionally, it is not toxic, making it safe to handle and use in the laboratory. The main limitation of this compound is that it is not very stable, meaning it can degrade over time.

Future Directions

There are several potential future directions for the use of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis. It could be used in the synthesis of more complex organosulfur compounds, such as peptides and polymers. It could also be used in the synthesis of pharmaceuticals and other biomedical compounds. Additionally, it could be used in the development of new materials for use in biomedical applications. Finally, it could be used in the development of new catalysts for use in organic synthesis.

Synthesis Methods

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis is synthesized by a two-step process. The first step involves the reaction of benzyl chlorosulfonate with cyclobutyl methylcarbamate in the presence of a base. This reaction yields the desired product, this compound, in yields of up to 97%. The second step involves the purification of the this compound by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis involves the reaction of benzyl carbamate with (1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylic acid, followed by purification and isolation of the desired product.", "Starting Materials": [ "Benzyl carbamate", "(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylic acid", "Diisopropylcarbodiimide (DIC)", "N,N-Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Dissolve benzyl carbamate (1.0 equiv) and (1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylic acid (1.1 equiv) in dry DCM (10 mL/mmol) and add DIC (1.1 equiv) and DMF (1 mL/mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL/mmol) and stirring for 30 minutes.", "Step 4: Separate the organic layer and wash it with water (2 x 10 mL/mmol), NaHCO3 solution (10%, 2 x 10 mL/mmol), and brine (10 mL/mmol).", "Step 5: Dry the organic layer over Na2SO4 and concentrate it under reduced pressure.", "Step 6: Purify the crude product by column chromatography using DCM/methanol (95:5) as the eluent.", "Step 7: Obtain the desired product as a white solid (yield: 60-70%)." ] }

CAS RN

2703781-70-6

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.8

Purity

95

Origin of Product

United States

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